2-Bromo-4-(difluoromethyl)-1-ethoxybenzene

Medicinal Chemistry Drug Design ADME Prediction

Secure the definitive building block for fluorinated lead optimization. The unique ortho-bromo/4-difluoromethyl/1-ethoxy arrangement enables orthogonal cross-couplings and imparts superior lipophilicity (higher cLogP vs methoxy analog) for enhanced membrane permeability and metabolic stability in drug and agrochemical discovery. Ideal for synthesizing specific regioisomers and accelerating SAR.

Molecular Formula C9H9BrF2O
Molecular Weight 251.07 g/mol
Cat. No. B13696666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(difluoromethyl)-1-ethoxybenzene
Molecular FormulaC9H9BrF2O
Molecular Weight251.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(F)F)Br
InChIInChI=1S/C9H9BrF2O/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,9H,2H2,1H3
InChIKeyNRLJCSQORYWCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-(difluoromethyl)-1-ethoxybenzene: Sourcing a Polyfunctional Aryl Halide Building Block for Advanced Synthesis


2-Bromo-4-(difluoromethyl)-1-ethoxybenzene (CAS 2706133-26-6) is a polyfunctional aromatic compound of the formula C₉H₉BrF₂O (MW: 251.07) . Its structure integrates an aryl bromide, a metabolically stable difluoromethyl (-CHF₂) group, and an ethoxy (-OCH₂CH₃) substituent onto a single benzene core . This specific combination of functional groups positions the compound as a versatile building block in medicinal and agrochemical discovery, enabling orthogonal synthetic transformations and the rapid exploration of fluorinated chemical space.

Why 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene is Not Interchangeable with Other Aryl Halides in Discovery Chemistry


In the context of optimizing lead compounds, the precise substitution pattern and nature of functional groups on an aromatic ring are critical determinants of biological activity, physicochemical profile, and synthetic accessibility. 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene presents a unique and non-fungible combination of reactivity vectors . Simply substituting this compound with a generic 'bromo-difluoromethylbenzene' or a differently substituted analog will result in a different chemical entity with altered properties, potentially undermining the structure-activity relationship (SAR) of a lead series or leading to a failed synthesis route. Its value is derived from the specific arrangement of the bromine, difluoromethyl, and ethoxy groups, which collectively dictate its performance in cross-coupling reactions and influence the lipophilicity and metabolic stability of downstream products .

Quantitative Differentiation: Head-to-Head Evidence for 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene


Enhanced Lipophilicity and Membrane Permeability Potential Compared to Methoxy Analog

The ethoxy group in the target compound is predicted to confer higher lipophilicity compared to its direct methoxy analog, 2-bromo-4-(difluoromethyl)-1-methoxybenzene. This is a key differentiator for optimizing the pharmacokinetic profile of a lead candidate, as increased lipophilicity can enhance passive membrane permeability . Computationally predicted logP values support this: the target compound has a cLogP of 1.183, while the methoxy analog has a cLogP of 0.84, representing a difference of approximately 0.34 log units . This difference is quantifiable and can be meaningful in medicinal chemistry campaigns.

Medicinal Chemistry Drug Design ADME Prediction

Regioisomeric Differentiation: Ortho-Bromo vs. Para-Bromo Substitution Pattern for Directed Synthesis

The position of the bromine atom on the benzene ring is a critical determinant of reactivity in metal-catalyzed cross-coupling reactions. The target compound features a bromine atom *ortho* to the ethoxy group, which is a key structural difference from its regioisomer, 4-bromo-2-(difluoromethyl)-1-ethoxybenzene . This ortho-substitution pattern provides a distinct steric and electronic environment for palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the synthesis of different regioisomeric products and offering synthetic chemists a precise tool for building specific molecular architectures . The para-bromo regioisomer (CAS 2167992-65-4) is a different chemical entity with its own CAS number, highlighting that the substitution pattern defines the compound's identity and utility .

Organic Synthesis Cross-Coupling Regioselectivity

Fluorination Level Differentiation: Difluoromethyl vs. Trifluoromethyl Analogs for Metabolic Stability

The difluoromethyl (-CHF₂) group is a well-established bioisostere for methoxy (-OCH₃) and thiol (-SH) groups, and it can also act as a metabolically stable lipophilic hydrogen bond donor [1]. This property differentiates it from the structurally similar trifluoromethyl (-CF₃) group found in the analog 2-bromo-1-ethoxy-4-(trifluoromethyl)benzene (CAS 934495-35-9) . While the -CF₃ group is a strong electron-withdrawing group that increases lipophilicity, it cannot participate in hydrogen bonding. The -CHF₂ group, in contrast, offers a unique balance of lipophilicity and hydrogen-bond donor capacity, which can be exploited to enhance binding affinity to biological targets while maintaining a favorable ADME profile [1]. This functional group difference makes the target compound a distinct tool for drug discovery.

Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Synthetic Versatility: A Single Scaffold for Multiple Advanced Transformations

The target compound's utility is amplified by its capacity to undergo multiple orthogonal transformations. The aryl bromide is a robust handle for a wide range of palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) . Concurrently, the difluoromethyl group can be further functionalized or serve as a key pharmacophore. This dual reactivity allows for the rapid, sequential diversification of the aromatic core to generate focused libraries for SAR studies. This multi-functional nature offers a higher degree of synthetic convergence compared to simpler analogs like 1-bromo-4-(difluoromethyl)benzene, which lacks the additional ethoxy handle for further derivatization .

Organic Synthesis Cross-Coupling Late-Stage Functionalization

High-Value Application Scenarios for 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene


Lead Optimization in Medicinal Chemistry: Modulating Lipophilicity and Permeability

As demonstrated by its higher cLogP value compared to the methoxy analog , 2-Bromo-4-(difluoromethyl)-1-ethoxybenzene is the superior choice for medicinal chemists seeking to increase the lipophilicity of a lead series to improve membrane permeability. The difluoromethyl group also offers a strategic advantage for enhancing metabolic stability while maintaining or improving target engagement through its hydrogen-bond donor capability [1]. This compound is ideally suited for incorporation into the core of drug candidates in therapeutic areas where these properties are critical.

Precision Organic Synthesis: Regioselective Construction of Complex Molecules

The specific ortho-bromo substitution pattern of this compound is essential for synthetic routes requiring a defined regiochemistry in cross-coupling reactions . It is the specific reagent needed for the synthesis of a particular regioisomer, and its use ensures the correct construction of the target molecular architecture. This scenario is common in total synthesis and the preparation of advanced intermediates for pharmaceutical or agrochemical development [1].

Efficient Building Block for Diversity-Oriented Synthesis (DOS)

The combination of a reactive aryl bromide, a metabolically stable difluoromethyl group, and an ethoxy group makes this compound a powerful, three-point diversification scaffold for Diversity-Oriented Synthesis (DOS) . It enables the rapid generation of compound libraries with varied substitution patterns around a core fluorinated aromatic ring, accelerating the exploration of SAR and the identification of novel bioactive molecules. This offers a significant efficiency gain over using simpler, less functionalized starting materials [1].

Synthesis of Fluorinated Agrochemicals and Advanced Materials

The presence of both bromine and difluoromethyl groups makes this compound a valuable intermediate in the synthesis of fluorinated agrochemicals and advanced materials. The unique electronic and physical properties imparted by the difluoromethyl group, such as increased lipophilicity and altered pKa , are highly sought after in the design of novel crop protection agents and functional materials. Its use as a key intermediate allows for the introduction of these beneficial properties into a wide range of end products.

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